2-(Prop-2-en-1-ylidene)cyclopentan-1-one
Description
Properties
CAS No. |
62716-61-4 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-prop-2-enylidenecyclopentan-1-one |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2,4H,1,3,5-6H2 |
InChI Key |
DLHCYZIPJQTERX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl/Substituent Variations
(S)-2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one (Compound 2d)
- Molecular Formula : C₁₅H₁₅BrO
- Key Features : Incorporates a bromophenyl group and a prop-1-en-1-yl substituent. The bromine atom enhances electronic effects, influencing reactivity in cross-coupling reactions.
- Synthesis : Prepared via hydroacylation and purified using preparative TLC (90–91% yield) .
- Applications : Serves as a chiral intermediate in pharmaceutical synthesis.
(E)-2-((1H-Indol-2-yl)methylene)cyclopentan-1-one (Compound 24)
- Molecular Formula: C₁₄H₁₁NO
- Key Features : An indole-substituted derivative with demonstrated anti-tubercular activity (MIC: 50 μg/mL) .
- Structural Impact : The indole moiety introduces hydrogen-bonding capabilities and aromatic interactions, enhancing biological activity.
2-(1-Oxopropyl)cyclopentan-1-one (CAS: 7391-48-2)
- Molecular Formula : C₈H₁₂O₂
- Key Features: A propionyl substituent replaces the propenylidene group.
Cyclopentenone and Macrocyclic Derivatives
2-Pentyl-3-methyl-2-cyclopenten-1-one (Dihydrojasmone)
- Molecular Formula : C₁₁H₁₈O
- Key Features: A cyclopentenone derivative with a pentyl chain, imparting floral odor properties.
- Applications : Widely used in fragrances and flavor industries .
2-Heptylidenecyclopentan-1-one
- Regulatory Status : Subject to IFRA standards for safe use in cosmetics (limits vary by product category) .
- Key Differences : The longer heptylidene chain enhances hydrophobicity, affecting volatility and skin permeation.
3-(Prop-2-en-1-yl)cyclopentan-1-one (CAS: 73057-67-7)
- Molecular Formula : C₈H₁₂O
- Key Features: A regioisomer with the propenyl group at the 3-position. This minor structural change alters steric interactions in catalytic reactions .
1-[4-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one
Comparative Analysis: Key Data
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